2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene
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Overview
Description
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is an organic compound with the molecular formula C23H22O3 It is characterized by the presence of a naphthalene core substituted with methoxy and methoxyethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with 2,6-bis(2-methoxyethenyl)benzene under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the methoxyethenyl groups can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene core, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated methoxyethenyl derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and methoxyethenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxybenzene
- 2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxyanthracene
Uniqueness
2-[2,6-Bis(2-methoxyethenyl)phenyl]-7-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
1094898-04-0 |
---|---|
Molecular Formula |
C₂₃H₂₂O₃ |
Molecular Weight |
346.42 |
Origin of Product |
United States |
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